

An In-depth Technical Guide to the Principles and Applications of ATTO 465

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, renowned for their high photostability and strong fluorescence quantum yields.^{[1][2]} Derived from acriflavine, this dye is characterized by its strong absorption of light in the blue-green region of the visible spectrum, making it a versatile tool for a wide range of applications in life sciences and drug development.^{[2][3]} Its utility spans various techniques, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). This guide provides a comprehensive overview of the core principles of using **ATTO 465**, including its photophysical properties, detailed experimental protocols, and visualizations of experimental workflows.

Core Principles of ATTO 465

ATTO 465 is a moderately hydrophilic dye known for its significant Stokes shift, which is the difference between the wavelength maxima of its absorption and emission spectra.^{[3][4]} This large separation is advantageous as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios in fluorescence imaging. The dye's robust photostability allows for prolonged or repeated imaging with reduced signal loss due to photobleaching.^[5]

Photophysical Properties

The performance of a fluorescent dye is dictated by its photophysical characteristics. The key quantitative parameters for **ATTO 465** are summarized in the table below, providing a basis for designing and optimizing fluorescence-based experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[2]
Emission Maximum (λ_{em})	506 nm	[2]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	0.75	[2]
Fluorescence Lifetime (τ)	5.0 ns	[2]

Key Applications and Experimental Protocols

ATTO 465 is available in various reactive forms, such as NHS esters and maleimides, allowing for covalent labeling of a wide range of biomolecules, including proteins and nucleic acids.[\[2\]](#)

Labeling of Biomolecules

This protocol describes the covalent attachment of **ATTO 465** NHS ester to primary amine groups on proteins, such as antibodies.

Materials:

- Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS)
- **ATTO 465** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate buffer, pH 7.2 (22 mM) for elution

Procedure:

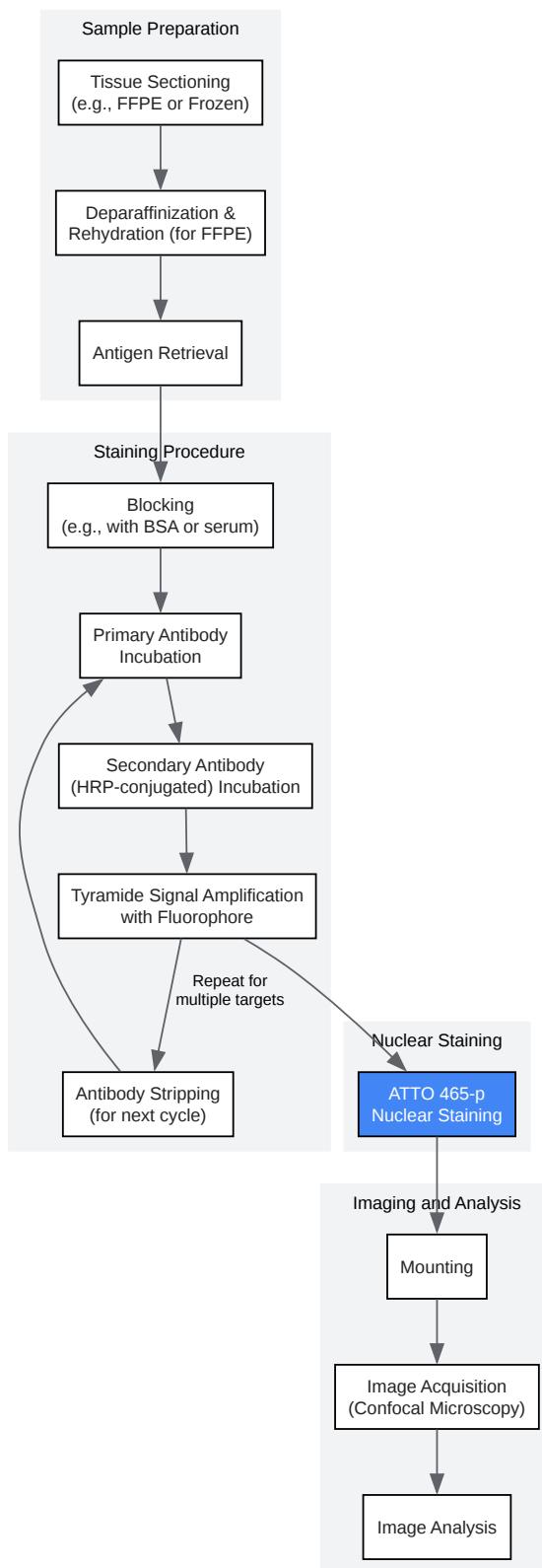
- Protein Preparation: If the protein solution contains amine-containing buffers like Tris, dialyze it against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer for each ml of protein solution.
- Dye Solution Preparation: Immediately before use, dissolve the **ATTO 465** NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/ml.
- Labeling Reaction: Add the dye solution to the protein solution. For an antibody, a starting point of 10 μ l of dye solution per 1 ml of protein solution is recommended.
- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with phosphate buffer (pH 7.2). The first fluorescent band to elute is the labeled protein.

This protocol is for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide
- 0.2 M Carbonate buffer, pH 8-9
- **ATTO 465** NHS ester
- Anhydrous dimethylformamide (DMF)

Procedure:


- Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (e.g., 5 nmol in 50 μ l).
- Dye Solution: Prepare a 5 mg/ml solution of **ATTO 465** NHS ester in anhydrous DMF.

- Labeling Reaction: Add approximately 50 μ l of the oligonucleotide solution to 30 μ l of the dye solution.
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5.

Multiplex Immunofluorescence

A derivative of **ATTO 465**, **ATTO 465**-pentafluoroaniline (**ATTO 465-p**), has been effectively used as a nuclear stain in multiplex immunofluorescence (mIF), allowing for the visualization of multiple protein targets within a single tissue section.^{[1][6]} This approach is particularly useful as it frees up the 405 nm channel, which is traditionally used for nuclear counterstains like DAPI.^[1]

Experimental Workflow for Multiplex Immunofluorescence

[Click to download full resolution via product page](#)

Caption: Multiplex Immunofluorescence Workflow using **ATTO 465-p**.

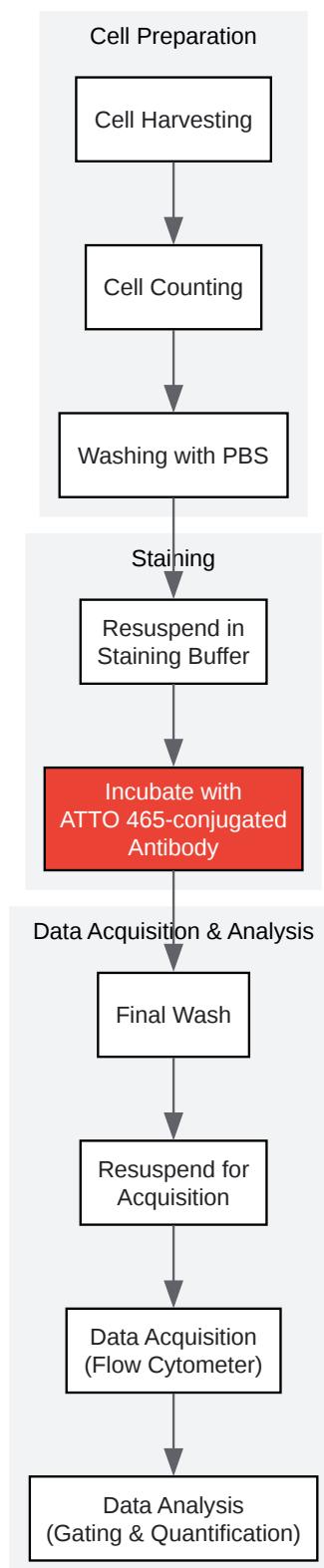
Detailed Protocol for Nuclear Staining with an **ATTO 465** Derivative:

This protocol is adapted from a study utilizing an **ATTO 465** derivative for nuclear staining in cell culture.[\[4\]](#)

Materials:

- Cells cultured on chamber slides
- Hank's Balanced Salt Solution (HBSS)
- 4% Paraformaldehyde (PFA) in PBS
- Phosphate-Buffered Saline (PBS)
- **ATTO 465**-pentafluoroaniline (**ATTO 465**-p) staining solution (e.g., 4 μ M in PBS)

Procedure:


- Cell Culture and Fixation:
 - Plate cells onto chamber slides and culture under appropriate conditions.
 - Wash the cells with HBSS.
 - Fix the cells with 4% PFA for 30 minutes at room temperature.
- Staining:
 - Wash the fixed cells with PBS.
 - Incubate the cells with the **ATTO 465**-p staining solution for 10 minutes at room temperature, protected from light. An optimal concentration of 4 μ M has been reported to yield a strong fluorescence signal.[\[4\]](#)
- Washing and Mounting:
 - Wash the cells with PBS to remove unbound dye.

- Mount the slides with an appropriate mounting medium for fluorescence microscopy.

Flow Cytometry

ATTO 465-conjugated antibodies can be used for the identification and quantification of cell populations in flow cytometry. A general protocol for cell surface staining is provided below.

Experimental Workflow for Flow Cytometry

[Click to download full resolution via product page](#)

Caption: Flow Cytometry Staining and Analysis Workflow.

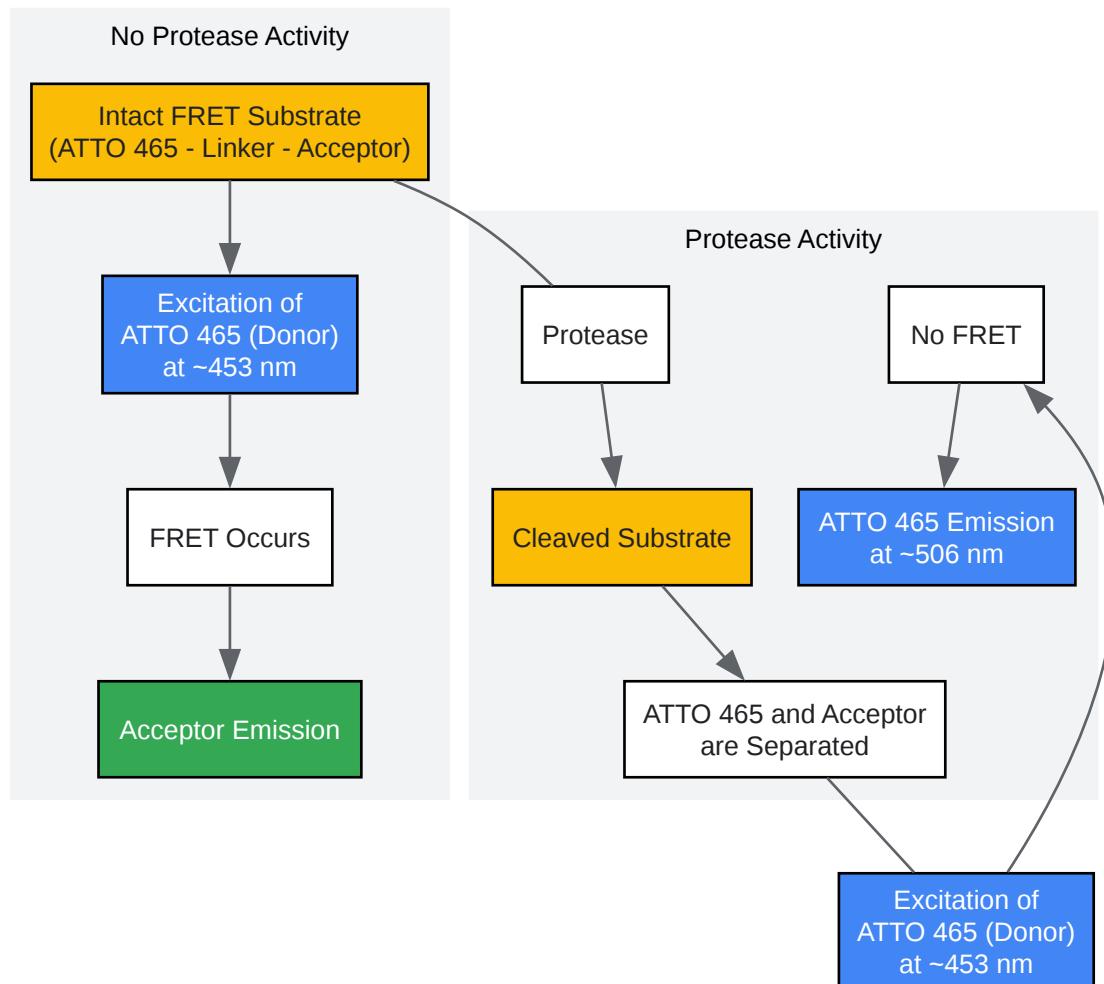
Protocol for Cell Surface Staining:

Materials:

- Cell suspension
- Phosphate-Buffered Saline (PBS)
- Staining buffer (e.g., PBS with 1% BSA)
- **ATTO 465**-conjugated primary antibody

Procedure:

- Cell Preparation:
 - Harvest cells and wash them with PBS.
 - Count the cells and adjust the concentration to approximately 1×10^6 cells/ml in staining buffer.
- Staining:
 - Aliquot the desired number of cells into flow cytometry tubes.
 - Add the **ATTO 465**-conjugated primary antibody at the predetermined optimal concentration.
 - Incubate for 30-60 minutes on ice, protected from light.
- Washing:
 - Wash the cells twice with staining buffer to remove unbound antibody.
- Data Acquisition:
 - Resuspend the cells in an appropriate volume of staining buffer.


- Acquire data on a flow cytometer equipped with a laser and filter set suitable for **ATTO 465** (e.g., 488 nm laser excitation and a 530/30 nm bandpass filter).

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".

ATTO 465 can serve as a donor in FRET pairs with suitable acceptor dyes that have an excitation spectrum overlapping with the emission spectrum of **ATTO 465**. Potential acceptor dyes include ATTO 532 or ATTO 550.

Logical Relationship in a FRET-based Protease Assay

[Click to download full resolution via product page](#)

Caption: Principle of a FRET-based protease assay using an **ATTO 465** donor.

Conclusion

ATTO 465 is a highly versatile and robust fluorescent dye with broad applications in biological and biomedical research. Its favorable photophysical properties, including a large Stokes shift and high photostability, make it an excellent choice for demanding fluorescence applications. The availability of various reactive derivatives facilitates the straightforward labeling of a wide array of biomolecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the capabilities of **ATTO 465** to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. Spectrum [Atto 465] | AAT Bioquest [aatbio.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Principles and Applications of ATTO 465]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556038#basic-principles-of-using-atto-465>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com